molecular formula C9H11NO B2853283 4-Ethylbenzaldehyde oxime CAS No. 61946-88-1

4-Ethylbenzaldehyde oxime

Cat. No.: B2853283
CAS No.: 61946-88-1
M. Wt: 149.193
InChI Key: DCBIVYBFOCPTQI-UHFFFAOYSA-N
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Description

4-Ethylbenzaldehyde oxime is an organic compound with the molecular formula C₉H₁₁NO. It is a derivative of benzaldehyde oxime, where an ethyl group is attached to the benzene ring. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.

Mechanism of Action

Target of Action

4-Ethylbenzaldehyde oxime, like other oximes, is known to interact with a variety of biological targets. Oximes are renowned for their widespread applications as antidotes against organophosphate poisoning, drugs, and intermediates for the synthesis of several pharmacological derivatives .

Mode of Action

The mode of action of oximes involves their ability to reactivate the enzyme acetylcholinesterase (AChE), which is inhibited in cases of organophosphate poisoning . The oxime group contains two H-bond acceptors (nitrogen and oxygen atoms) and one H-bond donor (OH group), which may lead to a significantly different mode of interaction with receptor binding sites compared to corresponding carbonyl compounds .

Biochemical Pathways

Oximes have been shown to inhibit over 40 different kinases, including AMP-activated protein kinase (AMPK), phosphatidylinositol 3-kinase (PI3K), cyclin-dependent kinase (CDK), and multiple receptor and non-receptor tyrosine kinases . Some oximes are inhibitors of lipoxygenase 5, human neutrophil elastase, and proteinase 3 . These biochemical pathways play crucial roles in various cellular processes, and their modulation can have significant downstream effects.

Pharmacokinetics

Oximes are known to have good bioavailability and are often administered intravenously for rapid onset of action .

Result of Action

The result of the action of this compound would depend on its specific targets and mode of action. Given the known actions of oximes, potential effects could include the reactivation of inhibited enzymes, modulation of kinase activity, and potential anticancer and anti-inflammatory effects .

Biochemical Analysis

Biochemical Properties

4-Ethylbenzaldehyde oxime, like other oximes, plays a role in biochemical reactions. Oximes are known to interact with various enzymes, proteins, and other biomolecules . The presence of the oxime moiety affects the biological activity of the compounds . Oximes are formed in the reaction of oxime (ketones or aldehydes derivatives) with alkyl or aryl halogen .

Cellular Effects

These effects could be explained beyond action on acetylcholinesterase as their main target .

Molecular Mechanism

The molecular mechanism of this compound involves the formation of an oxime from the aldehyde or ketone, which occurs in a sequence similar to the formation of imines and hydrazones . The nitrogen adds to the carbonyl carbon followed by proton transfer . This forms the oxime in an essentially irreversible process as the adduct dehydrates .

Temporal Effects in Laboratory Settings

In laboratory settings, oximes are highly crystalline and the oximation is a very efficient method for the characterization and purification of carbonyl compounds . The reaction of benzaldehyde and hydroxylamine hydrochloride at room temperature in methanol gives 9% E-isomer and 82% Z-isomer .

Dosage Effects in Animal Models

The effects of these substances enhance the need for comparative studies, which could allow the identification of the most efficacious product .

Metabolic Pathways

Oximes, including this compound, can generate nitric oxide . They are involved in various metabolic pathways, interacting with enzymes and cofactors . In silico pathway design has been applied to relieve the bottleneck of DHPAA production in the synthetic BIA pathway .

Transport and Distribution

Nanoparticulate formulations have been used to enhance the transport of oximes .

Subcellular Localization

Machine learning methods have been developed for subcellular localization prediction in plant cells , and mass spectrometry-based approaches have been used for mapping protein subcellular localization .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Ethylbenzaldehyde oxime can be synthesized through the condensation of 4-ethylbenzaldehyde with hydroxylamine hydrochloride in the presence of a base. The reaction typically occurs in an alcoholic solvent such as methanol or ethanol. The general reaction is as follows: [ \text{C₉H₁₀O} + \text{NH₂OH} \cdot \text{HCl} \rightarrow \text{C₉H₁₁NO} + \text{H₂O} + \text{HCl} ]

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but often employs more efficient and scalable methods. These may include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding nitriles.

    Reduction: It can be reduced to form amines.

    Substitution: The oxime group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) in ethyl acetate can be used for oxidation.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Various electrophiles can be used to substitute the oxime group.

Major Products Formed:

    Oxidation: Formation of 4-ethylbenzonitrile.

    Reduction: Formation of 4-ethylbenzylamine.

    Substitution: Formation of various substituted benzaldehyde derivatives.

Scientific Research Applications

4-Ethylbenzaldehyde oxime has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and in the preparation of other complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its ability to form stable complexes with metal ions.

    Industry: Utilized in the production of fine chemicals and as a precursor in the synthesis of various industrial compounds.

Comparison with Similar Compounds

    Benzaldehyde oxime: The parent compound without the ethyl group.

    4-Methylbenzaldehyde oxime: Similar structure with a methyl group instead of an ethyl group.

    4-Chlorobenzaldehyde oxime: Contains a chlorine atom instead of an ethyl group.

Uniqueness: 4-Ethylbenzaldehyde oxime is unique due to the presence of the ethyl group, which can influence its reactivity and physical properties

Properties

IUPAC Name

(NE)-N-[(4-ethylphenyl)methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c1-2-8-3-5-9(6-4-8)7-10-11/h3-7,11H,2H2,1H3/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCBIVYBFOCPTQI-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)/C=N/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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